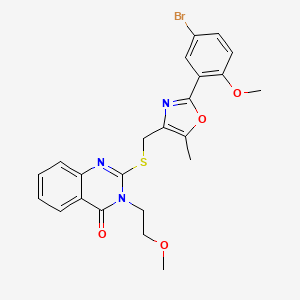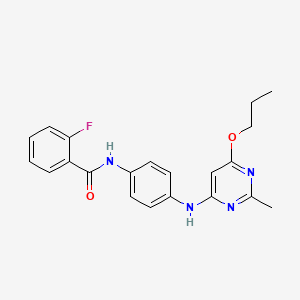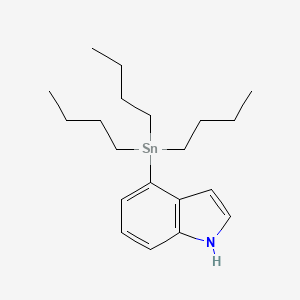
4-(tributylstannyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tributylstannyl)-1H-indole is an organotin compound that features a tributylstannyl group attached to the indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)-1H-indole typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide. The general procedure involves the reaction of 4-bromo-1H-indole with tributyltin hydride in the presence of a palladium catalyst and a base under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Stille coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tributylstannyl)-1H-indole undergoes various types of reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, to deprotonate the indole ring.
Solvents: Tetrahydrofuran or dimethylformamide are commonly used solvents.
Major Products: The major products formed from reactions involving this compound are typically substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Applications De Recherche Scientifique
4-(Tributylstannyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active indole derivatives.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(tributylstannyl)-1H-indole in chemical reactions involves the formation of a palladium complex with the organotin compound. This complex facilitates the transfer of the tributylstannyl group to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
- 4-(Tributylstannyl)thiazole
- 4-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)oxazole
Comparison: 4-(Tributylstannyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. The indole ring’s aromaticity and nitrogen atom make it a versatile scaffold for further functionalization, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
tributyl(1H-indol-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEWWBCCRQUNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
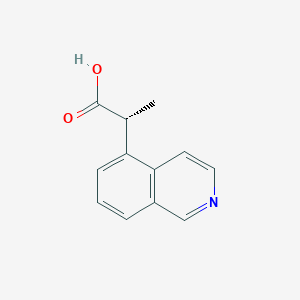
![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)


![2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2778252.png)
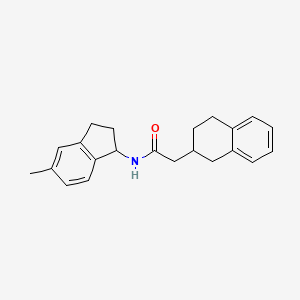

![1-Benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2778255.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2778257.png)

![1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B2778260.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2778266.png)
